

An In-depth Technical Guide to 5-Chloro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2-methoxybenzoic acid

Cat. No.: B192878

[Get Quote](#)

CAS Number: 3438-16-2

This technical guide provides a comprehensive overview of **5-Chloro-2-methoxybenzoic acid**, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, spectroscopic data, synthesis protocols, applications, and safety information.

Physicochemical Properties

5-Chloro-2-methoxybenzoic acid is a white to off-white crystalline powder.^[1] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	3438-16-2	[2]
Molecular Formula	C ₈ H ₇ ClO ₃	[2]
Molecular Weight	186.59 g/mol	[2]
Melting Point	98-100 °C	[2]
Boiling Point	309.4 ± 22.0 °C at 760 mmHg	[3]
Density	1.4 ± 0.1 g/cm ³	[3]
Solubility	Soluble in Chloroform, Methanol	
pKa	3.72 ± 0.10 (Predicted)	
Appearance	White to off-white crystalline powder	[1]

Spectroscopic Data

The structural elucidation of **5-Chloro-2-methoxybenzoic acid** is supported by the following spectroscopic data.

Technique	Data
¹ H NMR	(500 MHz, DMSO-d6): δ 7.607 (d, 1H), 7.551 (dd, 1H), 7.162 (d, 1H), 3.818 (s, 3H).[1]
¹³ C NMR	Awaiting experimental data. A spectrum is available for viewing.[4]
Mass Spec.	m/z 185.1 (MH+).[1]
IR	Awaiting experimental data.

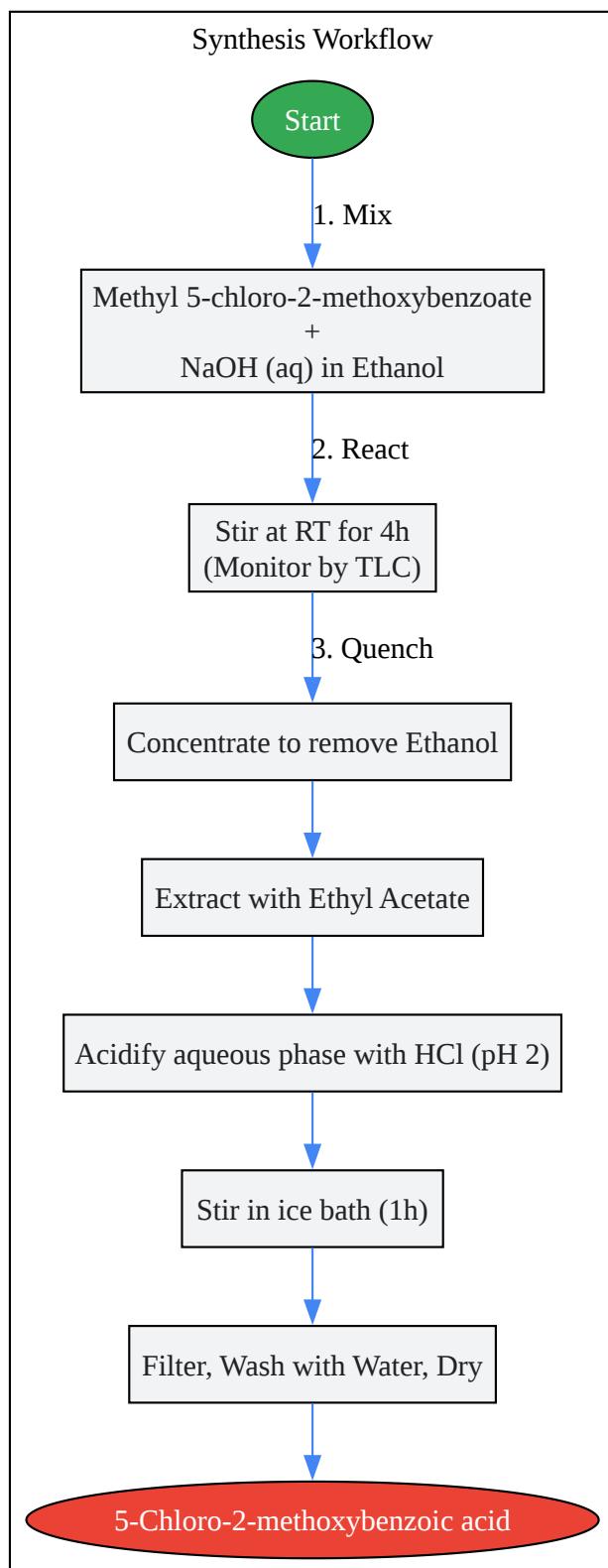
Synthesis and Reactivity

5-Chloro-2-methoxybenzoic acid is commonly synthesized via the hydrolysis of its methyl ester precursor.

Experimental Protocol: Synthesis from Methyl 5-chloro-2-methoxybenzoate

This procedure outlines the saponification of methyl 5-chloro-2-methoxybenzoate to yield **5-Chloro-2-methoxybenzoic acid**.^[1]

Materials:


- Methyl 5-chloro-2-methoxybenzoate (2.0 g, 0.01 mol)
- 1 M Sodium hydroxide solution (60 mL, 0.06 mol)
- Ethanol (60 mL)
- Ethyl acetate
- Concentrated hydrochloric acid
- Water

Procedure:

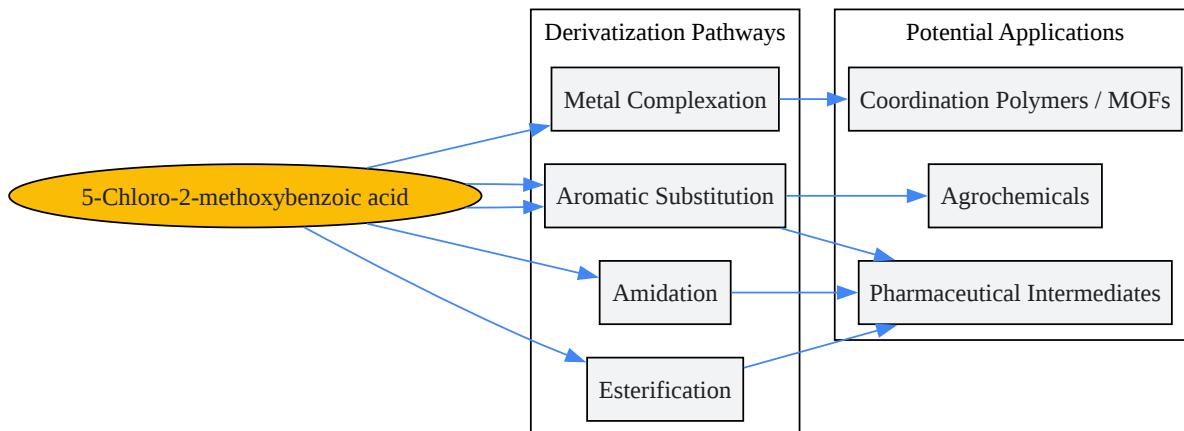
- A solution of methyl 5-chloro-2-methoxybenzoate in ethanol is added to a 1 M aqueous sodium hydroxide solution.
- The reaction mixture is stirred at room temperature for 4 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the ethanol is removed under reduced pressure.
- The residue is subjected to extraction with ethyl acetate to separate organic impurities.
- The aqueous phase is cooled in an ice bath, and the pH is adjusted to 2 with concentrated hydrochloric acid, leading to the precipitation of the product.

- The mixture is stirred in an ice bath for 1 hour.
- The precipitated solid is collected by filtration, washed with water, and dried in air.

Expected Yield: Approximately 74.9%.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **5-Chloro-2-methoxybenzoic acid**.


Chemical Reactivity

The primary reactivity of **5-Chloro-2-methoxybenzoic acid** centers around its carboxylic acid functionality, which readily undergoes reactions such as esterification and amidation. It has been utilized in the synthesis of metal complexes with lanthanides (La, Gd, Lu) and transition metals (Mn, Co, Ni, Cu, Zn), demonstrating its utility as a ligand in coordination chemistry.^{[2][3]} The presence of the chloro and methoxy groups on the aromatic ring also allows for further functionalization through various aromatic substitution reactions.

Applications in Research and Development

5-Chloro-2-methoxybenzoic acid serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.

- **Pharmaceutical Intermediates:** The structural motif of a substituted benzoic acid is prevalent in many pharmaceutical compounds. While direct biological activity data for **5-Chloro-2-methoxybenzoic acid** is limited, its derivatives are of significant interest. For instance, related compounds like **4-amino-5-chloro-2-methoxybenzoic acid** are known to act as 5-HT4 receptor agonists.^[6] Furthermore, the chloro and methoxy functional groups are recognized for their role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
- **Agrochemicals:** Derivatives of chlorobenzoic acids are used in the formulation of herbicides and pesticides.
- **Materials Science:** It is used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers due to its ability to form stable complexes with various metal ions.^[3] [5]

[Click to download full resolution via product page](#)

Caption: Application pathways of **5-Chloro-2-methoxybenzoic acid**.

Analytical Methods

The purity and identity of **5-Chloro-2-methoxybenzoic acid** can be assessed using standard analytical techniques.

- High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for the analysis of **5-Chloro-2-methoxybenzoic acid**. A C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically suitable for separating benzoic acid derivatives.
- Gas Chromatography (GC): For GC analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., methyl ester) is often required. This can be achieved using reagents like diazomethane or methyl chloroformate.^[7] GC coupled with mass spectrometry (GC-MS) can then be used for separation and identification.

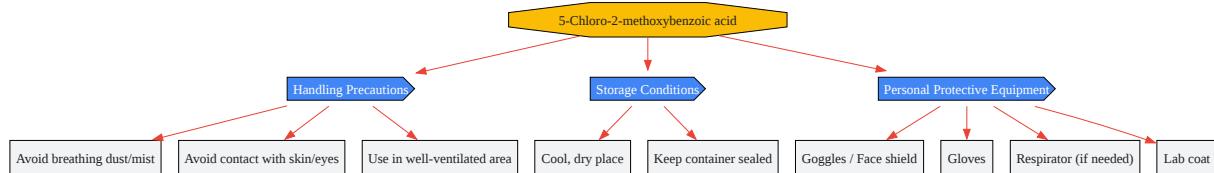
Safety and Handling

5-Chloro-2-methoxybenzoic acid is considered hazardous and should be handled with appropriate safety precautions.

Hazard Classifications:[2][8]

- Skin Irritation (Category 2)
- Serious Eye Irritation (Category 2)
- Specific target organ toxicity — single exposure (Category 3), Respiratory system

GHS Hazard Statements:[2][8]


- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):[2]

- Eye Protection: Chemical safety goggles or a face shield.
- Hand Protection: Compatible chemical-resistant gloves.
- Respiratory Protection: Use a NIOSH-approved respirator (e.g., N95 dust mask) in case of inadequate ventilation.
- Skin and Body Protection: Wear a lab coat and other suitable protective clothing.

Handling and Storage:

- Store in a cool, dry, and well-ventilated area.[9]
- Keep the container tightly closed.
- Avoid breathing dust, mist, or spray.[9]
- Wash hands thoroughly after handling.[10]

[Click to download full resolution via product page](#)

Caption: Safety and handling guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Chloro-2-methoxybenzoic acid | 3438-16-2 [chemicalbook.com]
- 2. 5-氯-2-甲氧基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-Chloro-2-methoxybenzoic acid | CAS#:3438-16-2 | Chemsoc [chemsoc.com]
- 4. 5-Chloro-2-methoxybenzoic acid(3438-16-2) 13C NMR spectrum [chemicalbook.com]
- 5. 5-クロロ-2-メトキシ安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. biosynth.com [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. tcichemicals.com [tcichemicals.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Chloro-2-methoxybenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b192878#5-chloro-2-methoxybenzoic-acid-cas-number-3438-16-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com